molecular formula C17H17F3N4O B2633792 1-Benzyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea CAS No. 2415500-03-5

1-Benzyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea

Cat. No.: B2633792
CAS No.: 2415500-03-5
M. Wt: 350.345
InChI Key: VMFCLTLHCMNFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, an azetidine ring, and a urea moiety

Preparation Methods

The synthesis of 1-Benzyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Benzyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, trifluoromethylating agents, and standard oxidizing or reducing agents.

Scientific Research Applications

1-Benzyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azetidine and pyridine rings facilitate binding to target proteins, potentially inhibiting their activity or modulating their function. The urea moiety may form hydrogen bonds with active site residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

1-Benzyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in the compared compounds.

Properties

IUPAC Name

1-benzyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)13-6-7-21-15(8-13)24-10-14(11-24)23-16(25)22-9-12-4-2-1-3-5-12/h1-8,14H,9-11H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFCLTLHCMNFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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